molecular formula C13H13N5O2S B2683774 Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 1903385-09-0

Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Cat. No.: B2683774
CAS No.: 1903385-09-0
M. Wt: 303.34
InChI Key: RRHJERLMESJJMV-UHFFFAOYSA-N
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Description

Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a versatile building block for developing therapeutic agents due to its ability to interact with diverse biological targets . Compounds featuring this core structure have demonstrated a wide spectrum of potential pharmacological activities in published research. The specific incorporation of a thiophene heteroaryl substituent at the 6-position and a carbamate group at the 3-position is a strategic modification aimed at exploring structure-activity relationships (SAR) and optimizing properties like potency and selectivity. The [1,2,4]triazolo[4,3-b]pyridazine pharmacophore is a key template in developing bioactive molecules. Research on closely related analogs has revealed potent and functionally selective agonistic activity at gamma-aminobutyric acid A (GABA-A) receptor subtypes, which is a promising approach for developing non-sedating anxiolytic drugs . Furthermore, recent studies have highlighted the potential of this chemotype in antiparasitic drug discovery, with specific triazolopyridazine compounds exhibiting potent efficacy against Cryptosporidium parvum in vitro and in vivo models, representing a novel lead series for treating cryptosporidiosis . The structural motifs present in this compound—including the triazolopyridazine core and the thiophene ring—are common in high-affinity ligands for various enzymes and receptors, suggesting broad utility in biochemical and pharmacological research . This product is provided for research purposes only. It is intended for use in laboratory studies and is not to be used as a drug, cosmetic, or for any human or veterinary therapeutic applications. Researchers are responsible for ensuring all safety protocols are followed when handling this chemical.

Properties

IUPAC Name

ethyl N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-2-20-13(19)14-7-12-16-15-11-4-3-10(17-18(11)12)9-5-6-21-8-9/h3-6,8H,2,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHJERLMESJJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with ethyl 2-chloroacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Carbamate Reactivity

The ethyl carbamate group undergoes hydrolysis and nucleophilic substitution:

ReactionReagents/ConditionsOutcome
HydrolysisHCl (gaseous), H₂O/THFCleavage to primary amine
AlkylationNaH, iodomethaneMethylation at carbamate oxygen

Notable data:

  • Carbamates derived from triazolopyridazines are stable under basic conditions but hydrolyze in acidic media (e.g., HCl/dioxane) to release amines .

  • Enzymatic hydrolysis by esterases may occur in biological systems, yielding cytotoxic metabolites .

Thiophene Substituent Reactivity

The thiophen-3-yl group participates in electrophilic substitution and cross-coupling:

ReactionExampleConditionsYield
HalogenationBr₂ in CH₂Cl₂Thiophene bromination75–85%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, TEAAlkynylation at C560–70%

Key observations:

  • Thiophene rings enhance π-stacking interactions in triazolopyridazines, influencing photophysical properties .

  • Electrophilic substitution at C5 of thiophene is sterically hindered by the triazolopyridazine core .

Biological Activity and Derivatization

Derivatives of this compound show kinase inhibition and antiparasitic activity:

DerivativeBiological TargetIC₅₀/EC₅₀Reference
Triazolopyridazine-ureac-Met kinase0.24 nM
4-TriazolylcinnolineCryptosporidium0.66 μM

Notable SAR trends:

  • The carbamate group enhances solubility but reduces cellular permeability compared to alkyl analogs .

  • Thiophene substituents improve binding to hydrophobic kinase pockets (e.g., MET inhibitors) .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 200°C without melting (TGA data for analogs) .

  • Photodegradation : Triazolopyridazines undergo C–N bond cleavage under UV light (λ = 254 nm) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate, in anticancer therapy. The compound's structure allows it to interact with various biological targets involved in cancer progression.

  • Case Study : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against different cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been widely researched. This compound has shown promise in reducing inflammation markers in preclinical models.

  • Case Study : In a controlled experiment using animal models with induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines and improved clinical scores compared to untreated controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its unique structure contributes to its efficacy against resistant strains.

  • Data Table: Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Pesticidal Activity

The compound's structural characteristics make it a candidate for development as a pesticide. Its effectiveness against agricultural pests has been investigated.

  • Case Study : Field trials indicated that formulations containing this compound significantly reduced pest populations while maintaining crop health .

Herbicidal Properties

Research has also explored the herbicidal potential of triazole derivatives. The compound has shown activity against specific weed species.

  • Data Table: Herbicidal Activity
Weed SpeciesEffective Dose (g/ha)Efficacy (%)Reference
Amaranthus retroflexus10085
Echinochloa crus-galli15090

Mechanism of Action

The mechanism of action of Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : Thiophene (electron-rich) may enhance π-π stacking compared to nitro- or chlorophenyl substituents .
  • Steric Effects : Bulky substituents (e.g., indole in ) reduce potency but improve selectivity, whereas smaller groups (e.g., methyl in ) favor synthetic versatility .

Biological Activity

Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate, with the CAS number 1903385-09-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₅O₂S, with a molecular weight of 303.34 g/mol. This compound features a triazolo-pyridazine core structure substituted with a thiophene ring and an ethyl carbamate moiety, which is significant for its biological interactions.

PropertyValue
CAS Number1903385-09-0
Molecular FormulaC₁₃H₁₃N₅O₂S
Molecular Weight303.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps include the introduction of the pyridazine ring via condensation reactions and incorporation of the thiophene group through nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the triazolo-pyridazine structure. For instance, analogs similar to this compound have shown efficacy against various pathogens. Notably, compounds within this class have been evaluated for their activity against Cryptosporidium parvum, a significant pathogen causing cryptosporidiosis.

In vitro assays have demonstrated that certain derivatives exhibit potent activity against C. parvum, with effective concentrations (EC50) ranging from 0.17 μM to 2.1 μM depending on structural modifications. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazolo-pyridazine core can enhance antimicrobial potency while minimizing cardiotoxicity associated with hERG channel inhibition .

Anticancer Activity

Compounds featuring the triazolo-pyridazine scaffold have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms including inhibition of specific kinases and modulation of apoptotic pathways. The presence of the thiophene group is believed to play a role in enhancing these effects due to its electron-donating properties .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Binding : It could interact with specific receptors that modulate cell signaling pathways related to growth and survival.
  • Ion Channel Modulation : Some derivatives have shown effects on ion channels such as hERG, impacting cellular excitability and function.

Case Studies

A notable case study involved the evaluation of a related compound in animal models infected with C. parvum. The study demonstrated significant reductions in parasite load when treated with triazolopyridazine derivatives compared to control groups receiving standard treatments like Nitazoxanide .

Another study focused on anticancer activity where compounds were tested against various cancer cell lines (e.g., breast cancer and leukemia). Results indicated that certain derivatives could significantly reduce cell viability at low micromolar concentrations .

Q & A

Q. Optimization strategies :

  • Use iron powder and ammonium chloride in isopropanol/water (3:1) for nitro-group reduction (e.g., converting nitro intermediates to amines), achieving ~63% yield with minimal byproducts .
  • Purification via flash column chromatography (e.g., silica gel, 0–2% MeOH in dichloromethane) to isolate the target compound .
  • Monitor reaction progress with HPLC or TLC to identify side products, such as incomplete substitutions or over-alkylation.

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Answer:
Structural validation requires a combination of analytical techniques:

  • X-ray crystallography : Resolve single-crystal structures to confirm bond angles, ring conformations, and substituent positions (e.g., triazolo-pyridazine core and thiophene orientation) .
  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridazine and thiophene) and carbamate methylene (δ ~4.2–4.5 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ ~155–160 ppm for carbamate) and heterocyclic carbons .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₃N₅O₂S) with <2 ppm error .

Basic: What in vitro models are appropriate for initial cytotoxicity screening?

Answer:

  • HepG2 or HepA cell lines : Assess dose-dependent cytotoxicity using MTT assays (e.g., IC₅₀ values compared to positive controls like adriamycin) .
  • Primary hepatocytes : Evaluate liver-specific toxicity, particularly given the carbamate group’s potential metabolic liabilities.
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .

Q. Methodological considerations :

  • Test concentrations in the 1–100 μM range with 24–72 hr exposure.
  • Include solvent controls (e.g., DMSO) to rule out vehicle effects.

Advanced: How can researchers investigate the compound’s metabolic stability and degradation pathways?

Answer:

  • Microsomal stability assays : Incubate with rat or human liver microsomes (1 mg/mL protein, NADPH system) for 30–60 min. Analyze degradation via LC-MS to identify metabolites (e.g., hydrolysis of the carbamate to a primary amine) .
  • Forced degradation studies :
    • Acidic/basic conditions : Expose to 0.1M HCl/NaOH at 37°C to assess hydrolysis susceptibility.
    • Thermal stress : Heat at 80°C for 24 hr to detect thermal decomposition products (e.g., triazolo ring cleavage) .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Advanced: What strategies are effective for studying its kinase inhibition potential, particularly targeting c-Met?

Answer:

  • Kinase profiling panels : Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity. Compare inhibition to SGX-523, a triazolo-pyridazine-based c-Met inhibitor .
  • Crystallographic studies : Co-crystallize the compound with c-Met kinase domain to map binding interactions (e.g., hydrogen bonding with hinge region residues) .
  • Cellular pathway analysis : Measure phosphorylation of downstream targets (e.g., ERK or AKT) in c-Met-overexpressing cell lines (e.g., NCI-H441) via Western blot .

Advanced: How can structural modifications improve potency while minimizing toxicity?

Answer:

  • SAR studies :
    • Thiophene substitution : Replace 3-thiophenyl with bulkier heterocycles (e.g., furan or indole) to enhance hydrophobic interactions .
    • Carbamate optimization : Substitute ethyl with propargyl groups to improve metabolic stability .
  • Toxicity mitigation :
    • Prodrug design : Mask the carbamate as a tert-butyl ester to reduce off-target effects.
    • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to hERG channels and avoid cardiotoxicity .

Safety: What protocols are critical for safe handling in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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